molecular formula C8H6F5N B13624713 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13624713
M. Wt: 211.13 g/mol
InChI Key: MHXDNVGYZVHNOQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N. This compound is characterized by the presence of both difluoro and trifluoro groups attached to an aniline structure. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of 2,4-difluoroaniline. This reaction can be catalyzed by iron porphyrin in the presence of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. The reaction proceeds via a one-pot N–H insertion reaction conducted through cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of readily available primary amines and secondary anilines as starting materials allows for efficient production of N-trifluoroethylated anilines in good yields .

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of both difluoro and trifluoro groups, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

MHXDNVGYZVHNOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NCC(F)(F)F

Origin of Product

United States

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